molecular formula C16H20N2O2 B1391697 2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine CAS No. 1228070-77-6

2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine

Cat. No.: B1391697
CAS No.: 1228070-77-6
M. Wt: 272.34 g/mol
InChI Key: PYDSGVQSZKYTIN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine is a synthetic phenethylamine derivative characterized by a 3,4-dimethoxyphenyl group and a 5-methylpyridin-2-yl substituent attached to an ethanamine backbone.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-4-6-14(18-10-11)13(17)8-12-5-7-15(19-2)16(9-12)20-3/h4-7,9-10,13H,8,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDSGVQSZKYTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 5-methyl-2-pyridinecarboxaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction with ethylamine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the compound, using agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Key Functional Groups Legal Status () Stability Notes
2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine 3,4-Dimethoxyphenyl, 5-methylpyridin-2-yl Ethanamine Unregulated High (stable backbone)
2-Amino-1-(3,4-dimethoxyphenyl)ethanol 3,4-Dimethoxyphenyl Ethanol Class A Moderate (prone to oxidation)
25B-NBOMe 4-Bromo-2,5-dimethoxyphenyl, benzyl Ethanamine, benzyl Class A Low (labile under alkaline conditions)
1-(3,4-Dimethoxyphenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanamine 3,4-Dimethoxyphenyl, pyrazole Ethanamine, pyrazole Unregulated Moderate (heterocyclic stability)

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(5-methylpyridin-2-yl)ethanamine , also known by its chemical structure C16H20N2O2C_{16}H_{20}N_{2}O_{2}, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

  • Molecular Formula : C16H20N2O2C_{16}H_{20}N_{2}O_{2}
  • SMILES Notation : CC(C1=CC(=C(C=C1)OC)OC)N(C2=CC=CN=C2)C

This compound features a dimethoxyphenyl group and a pyridinyl moiety, which are known to contribute to its pharmacological properties.

Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives related to the structure of this compound. Notably, compounds with similar structural frameworks have demonstrated significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.48Induces apoptosis via caspase activation
Compound BHCT-116 (colon cancer)0.78Cell cycle arrest at G1 phase
This compoundMDA-MB-231 (breast cancer)TBDTBD

Note: TBD indicates that specific IC50 values for this compound are not yet determined but are under investigation.

Neuropharmacological Effects

The compound has also been investigated for its effects on serotonin receptors, particularly the 5-HT_2C receptor. Research indicates that compounds with similar structures can act as selective agonists at this receptor, which is crucial for mood regulation and appetite control.

Case Study: Functional Selectivity at 5-HT_2C Receptor
A study evaluated various derivatives for their selectivity towards the 5-HT_2C receptor compared to other serotonin receptors. The results showed that certain modifications in the structure enhanced selectivity and functional activity without triggering unwanted side effects associated with other receptors.

The mechanisms underlying the biological activity of this compound involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through increased expression of pro-apoptotic factors and caspase activation.
  • Cell Cycle Arrest : Similar compounds have exhibited the ability to halt cell proliferation at specific phases of the cell cycle, particularly G1 phase, thereby preventing tumor growth.
  • Receptor Modulation : Agonistic activity at serotonin receptors suggests potential applications in treating mood disorders or obesity.

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